molecular formula C12H22N2O2S B1478763 2-(4-Thiomorpholinopiperidin-1-yl)propanoic acid CAS No. 2097951-07-8

2-(4-Thiomorpholinopiperidin-1-yl)propanoic acid

Cat. No.: B1478763
CAS No.: 2097951-07-8
M. Wt: 258.38 g/mol
InChI Key: AGMALYQNTTYKKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Thiomorpholinopiperidin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C12H22N2O2S and its molecular weight is 258.38 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-thiomorpholin-4-ylpiperidin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2S/c1-10(12(15)16)13-4-2-11(3-5-13)14-6-8-17-9-7-14/h10-11H,2-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMALYQNTTYKKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCC(CC1)N2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of 2-(4-Thiomorpholinopiperidin-1-yl)propanoic acid is Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

2-(4-Thiomorpholinopiperidin-1-yl)propanoic acid acts as an inhibitor of COX-1 and COX-2. It binds to these enzymes and prevents them from catalyzing the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

The action of 2-(4-Thiomorpholinopiperidin-1-yl)propanoic acid affects the arachidonic acid pathway. By inhibiting COX-1 and COX-2, it disrupts the synthesis of prostaglandins. This leads to a decrease in inflammation and pain, as prostaglandins are key mediators of these processes.

Result of Action

The primary result of the action of 2-(4-Thiomorpholinopiperidin-1-yl)propanoic acid is a reduction in inflammation and pain. By inhibiting the production of prostaglandins, it decreases the mediators that cause inflammation and pain.

Biological Activity

2-(4-Thiomorpholinopiperidin-1-yl)propanoic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Chemical Formula: C12H20N2O2S
  • Molecular Weight: 244.37 g/mol
  • CAS Number: [Not specified in the search results]

The biological activity of 2-(4-thiomorpholinopiperidin-1-yl)propanoic acid can be attributed to its interaction with various cellular pathways. Preliminary studies indicate that it may exert its effects through:

  • Modulation of Neurotransmitter Release: The compound has been shown to influence neurotransmitter systems, potentially impacting mood and cognitive functions.
  • Anti-inflammatory Properties: Similar compounds have demonstrated anti-inflammatory effects by inhibiting cytokine release and modulating immune responses.

In Vitro Studies

Recent research has illustrated the compound's effects on human peripheral blood mononuclear cells (PBMCs). Key findings include:

  • Cytokine Release Inhibition: At concentrations of 100 µg/mL, the compound significantly inhibited the release of pro-inflammatory cytokines such as TNF-α and IFN-γ by 44-79% in PBMC cultures stimulated by lipopolysaccharide (LPS) .
  • Cell Viability: The compound exhibited low toxicity, with cell viability rates between 94.71% and 96.72%, comparable to controls treated with DMSO and ibuprofen .

Comparative Analysis with Other Compounds

A comparative analysis of various derivatives containing propanoic acid moieties indicates that structural modifications can significantly impact biological activity. For example:

CompoundCytokine Inhibition (%)Cell Viability (%)
2-(4-Thiomorpholinopiperidin-1-yl)propanoic acid44 - 7994.71 - 96.72
Ibuprofen96.01 (control)94.19 (control)
Other derivativesVaries based on R groupsVaries

This table highlights the varying degrees of inhibition and cell viability across different compounds, emphasizing the potential for tailored therapeutic applications.

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of compounds similar to 2-(4-thiomorpholinopiperidin-1-yl)propanoic acid, it was found that specific substitutions on the piperidine ring enhanced anti-inflammatory activity while maintaining low toxicity levels. The study concluded that such compounds could serve as promising candidates for treating chronic inflammatory conditions .

Case Study 2: Neuroprotective Potential

Another investigation explored the neuroprotective potential of related compounds in models of neurodegeneration. Results indicated that these compounds could protect neuronal cells from apoptosis induced by oxidative stress, suggesting a possible role in treating neurodegenerative diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.